2'-Chloro-2-hydroxy-4-methylbenzophenone (CAS: 107623-97-2) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation of 2-chloro-4-methylaniline with 2-chlorobenzoyl chloride []. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While the specific research applications of 2'-Chloro-2-hydroxy-4-methylbenzophenone are limited, it has been identified as a potential ubiquitination inhibitor []. Ubiquitination is a crucial cellular process involving the attachment of ubiquitin molecules to proteins, often targeting them for degradation. Inhibiting this process can be a valuable tool in studying protein function and dysfunction in various diseases.
2'-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound that belongs to the benzophenone family, characterized by its chlorinated and hydroxylated structure. Its chemical formula is C14H11ClO2, and it features a benzophenone backbone with a chlorine atom and a hydroxyl group at the 2' position and a methyl group at the 4 position. This compound is often used in various applications due to its photostability and ability to absorb ultraviolet light.
Several methods exist for synthesizing 2'-Chloro-2-hydroxy-4-methylbenzophenone:
2'-Chloro-2-hydroxy-4-methylbenzophenone has several notable applications:
Studies on interaction profiles highlight that 2'-Chloro-2-hydroxy-4-methylbenzophenone may interact with various biological receptors. Its potential endocrine-disrupting properties warrant further investigation into its safety and regulatory status. Research has shown that it can bind to estrogen receptors, indicating possible hormonal effects .
Several compounds share structural similarities with 2'-Chloro-2-hydroxy-4-methylbenzophenone. Here are notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxybenzophenone | Contains a hydroxyl group at the 4 position | Lacks chlorine substituent |
2-Hydroxy-4-methylbenzophenone | Hydroxyl group at the 2 position | Lacks chlorine substituent |
Benzophenone | Base structure without additional functional groups | No substituents; serves as a reference compound |
5-Chloro-2-hydroxy-4-methylbenzophenone | Chlorine at the 5 position | Different positioning of chlorine affects reactivity |
The unique aspect of 2'-Chloro-2-hydroxy-4-methylbenzophenone lies in its specific substitution pattern, which enhances its UV absorption capabilities while also introducing potential biological interactions that differ from closely related compounds. This structural arrangement contributes to its effectiveness as both a photostabilizer and a UV filter while raising concerns regarding its safety profile.
Irritant